molecular formula C13H17N3O3S2 B2684844 N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide CAS No. 714209-88-8

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide

Cat. No.: B2684844
CAS No.: 714209-88-8
M. Wt: 327.42
InChI Key: FMPFZKLEPMVDPB-UHFFFAOYSA-N
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Description

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide is a compound known for its potential inhibitory effects on carbonic anhydrases, which are enzymes that catalyze the interconversion between carbon dioxide and water to bicarbonate and a proton. This reaction is fundamental to various physiological processes, including pH regulation, respiration, and ion transport .

Scientific Research Applications

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide has been extensively studied for its inhibitory effects on both human and mycobacterial carbonic anhydrases. These enzymes play crucial roles in various physiological processes, making them important targets for therapeutic intervention. The compound has shown significant inhibitory activity against several α-class cytosolic human carbonic anhydrases (hCA I, hCA II, and hCA VII) and bacterial β-class carbonic anhydrases from Mycobacterium tuberculosis (MtCA1, MtCA2, and MtCA3) . This makes it a promising candidate for the development of new treatments for diseases such as tuberculosis.

Preparation Methods

Chemical Reactions Analysis

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide primarily undergoes acylation reactions. The selective acylation process involves reacting 4-thioureidobenzenesulfonamide with different acyl chlorides. Common reagents used in these reactions include aliphatic, benzylic, vinylic, and aromatic acyl chlorides . The major products formed from these reactions are structurally diverse amides, which exhibit varying degrees of inhibitory activity against carbonic anhydrases.

Comparison with Similar Compounds

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide is unique in its structure and inhibitory activity compared to other similar compounds. Other sulfonamide-based inhibitors, such as acetazolamide, also target carbonic anhydrases but differ in their binding affinities and specificities . The structural diversity of this compound and its derivatives allows for fine-tuning of inhibitory activities, making it a versatile tool in the study and treatment of diseases involving carbonic anhydrases.

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S2/c14-21(18,19)11-7-5-10(6-8-11)15-13(20)16-12(17)9-3-1-2-4-9/h5-9H,1-4H2,(H2,14,18,19)(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMPFZKLEPMVDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49815885
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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